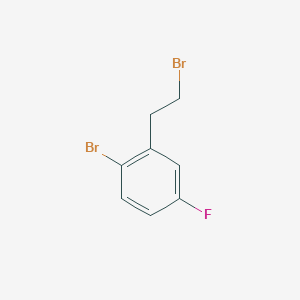

![molecular formula C19H15F3N2O5S B2931055 3-(1-((3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione CAS No. 1903396-49-5](/img/structure/B2931055.png)

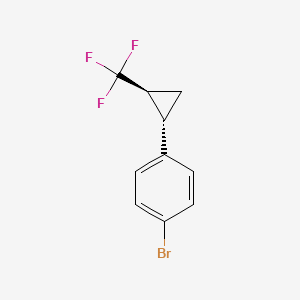

3-(1-((3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

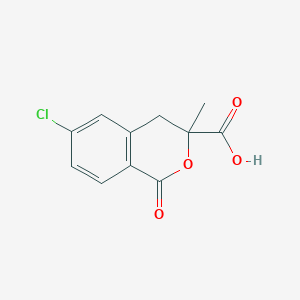

The compound “3-(1-((3’-(Trifluoromethyl)-[1,1’-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione” is a complex organic molecule. It contains a trifluoromethyl group, which is of some importance in the pharmaceutical industry and agrochemicals . The trifluoromethyl group is incorporated in several notable pharmaceutical compounds .

Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of its various functional groups. For instance, the trifluoromethyl group is known to participate in various types of reactions including aromatic coupling reactions, radical trifluoromethylation, nucleophilic trifluoromethylation, and electrophilic trifluoromethylation .Aplicaciones Científicas De Investigación

Antiviral Research

Oxazolidine derivatives have been studied for their potential antiviral properties. The molecular docking of similar compounds has been pursued to understand their affinities to the active sites of various viruses, such as H1N1 influenza virus and HSV .

Crop Protection

Fluorinated organic chemicals, including those with trifluoromethyl groups, are increasingly important in the crop protection industry. Over 50% of pesticides launched in recent decades have been fluorinated .

Pharmaceutical Development

Chiral Auxiliaries and Catalysts

Oxazolidine derivatives are widely applied as chiral auxiliaries and catalysts in asymmetric synthesis, which is crucial for creating specific enantiomers of a compound .

Textile Industry

Some oxazolidine derivatives are used as anti-foam agents and help regulate foaming in the fermentation process, which is relevant to the textile industry .

Chemosensors and Anticounterfeiting

Oxazolidine derivatives have potential applications in chemosensors and anticounterfeiting due to their ability to form rewritable hydrochromic papers .

Antiepileptic Agents

Studies suggest that oxazolidine derivatives may act as potent antiepileptic agents, capable of stimulating 5-HT receptors according to tests in rats and mice .

Asymmetric Synthesis

Oxazolidines can be synthesized through asymmetric one-pot azaelectrocyclization, which is a valuable method for creating functionalized oxazolidines used in various chemical syntheses .

Propiedades

IUPAC Name |

3-[1-[4-[3-(trifluoromethyl)phenyl]phenyl]sulfonylazetidin-3-yl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3N2O5S/c20-19(21,22)14-3-1-2-13(8-14)12-4-6-16(7-5-12)30(27,28)23-9-15(10-23)24-17(25)11-29-18(24)26/h1-8,15H,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPDFYNOECRMJNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC=C(C=C2)C3=CC(=CC=C3)C(F)(F)F)N4C(=O)COC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F3N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-((3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

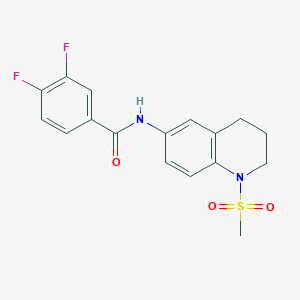

![3-amino-N-(4-methyl-1,3-oxazol-2-yl)-6-(pyridin-4-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2930976.png)

![2-Ethyl-3-methyl-1-(pyridin-2-ylmethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2930981.png)

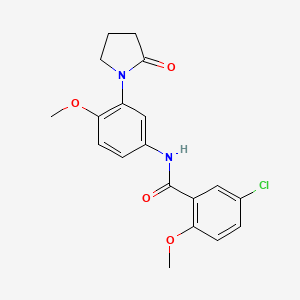

![N-(2,5-dimethylphenyl)-2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2930987.png)

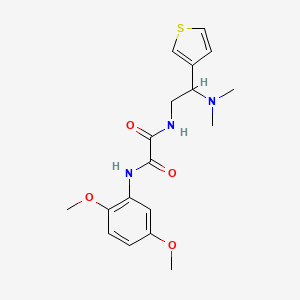

![N-(2,5-dimethoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2930993.png)